Cis-Desmethyl Atenolol can be synthesized through several methods, primarily involving the demethylation of Atenolol. One common approach includes using specific reagents that facilitate the removal of the methyl group from the nitrogen atom in the Atenolol molecule.
The molecular structure of Cis-Desmethyl Atenolol can be described as follows:
Cis-Desmethyl Atenolol participates in various chemical reactions typical for beta-blockers. Key reactions include:
These reactions are essential for understanding how Cis-Desmethyl Atenolol behaves in biological systems and its stability under different conditions.
The mechanism of action for Cis-Desmethyl Atenolol primarily involves its interaction with beta-1 adrenergic receptors in the heart. By blocking these receptors, it leads to:
Research indicates that this compound exhibits selectivity towards beta-1 receptors over beta-2 receptors, making it a suitable candidate for treating specific cardiovascular conditions without significant bronchial effects.
Cis-Desmethyl Atenolol has several scientific applications:
Cis-Desmethyl Atenolol (chemical name: 2-[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide) is a significant pharmacological derivative of the widely prescribed beta-blocker atenolol. As a primary metabolite and process-related impurity, it emerges during atenolol’s hepatic biotransformation and synthetic pathways. Atenolol itself is a cardioselective β₁-adrenergic receptor antagonist used clinically for hypertension and angina management [4] [10]. Unlike its parent compound, Cis-Desmethyl Atenolol lacks intrinsic therapeutic activity but serves as a critical marker for pharmacokinetic studies and drug quality assessment. Its identification and quantification are essential for ensuring pharmaceutical purity, as residual impurities exceeding regulatory thresholds can compromise drug safety profiles [9].
Table 1: Key Metabolic Pathways of Atenolol
Metabolite | Structural Feature | Formation Pathway |
---|---|---|
Atenolol (Parent) | Isopropylamino group | N/A |
Cis-Desmethyl Atenolol | Ethylamino group (N-dealkylation) | Hepatic CYP450 |
Hydroxyatenolol | Phenolic hydroxylation | Phase I oxidation |
Atenolol glucuronide | Glucuronic acid conjugate | Phase II conjugation |
The systematic IUPAC name for Cis-Desmethyl Atenolol is 2-[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide (CAS Registry: 1797116-92-7). Its molecular formula is C₁₃H₂₀N₂O₃ (molecular weight: 252.31 g/mol), distinguishing it from atenolol (C₁₄H₂₂N₂O₃, MW: 266.34 g/mol) by the absence of a methyl group (–CH₃) on the aminoalkyl side chain [3] [9]. This structural alteration arises from N-dealkylation, wherein atenolol’s isopropyl moiety (–CH(CH₃)₂) is replaced by an ethyl group (–CH₂CH₃). The "Cis" designation refers to the relative stereochemistry of the amino and hydroxyl groups on the propoxy chain, which influences its molecular conformation and polarity [7] [10].
Table 2: Structural Comparison with Atenolol
Property | Atenolol | Cis-Desmethyl Atenolol |
---|---|---|
Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₃H₂₀N₂O₃ |
Molecular Weight | 266.34 g/mol | 252.31 g/mol |
Side Chain | Isopropylamino (–CH(CH₃)₂) | Ethylamino (–CH₂CH₃) |
Chiral Centers | 1 | 1 |
logP | 0.16 | ~0.05 (estimated) |
The compound retains atenolol’s core pharmacophore—a benzene ring linked to an acetamide group and a β-hydroxyaminopropoxy chain—but exhibits altered physicochemical properties. Its reduced lipophilicity (predicted logP ~0.05 vs. atenolol’s 0.16) enhances water solubility, impacting analytical detectability in biological matrices [7] [9].
Metabolic Relevance
Cis-Desmethyl Atenolol accounts for ~5–8% of atenolol’s metabolic clearance in humans. Atenolol undergoes minimal hepatic metabolism (≤10%), with renal excretion dominating its elimination. However, in patients with impaired renal function, alternative pathways like CYP450-mediated N-dealkylation become prominent, leading to increased accumulation of this metabolite [4] [10]. Unlike atenolol, which is renally cleared via organic cation transporters (OCTs), Cis-Desmethyl Atenolol’s renal handling remains uncharacterized, though its polar nature suggests passive glomerular filtration [1] [4].
Pharmaceutical Impurity Profile
As a synthesis-related impurity, Cis-Desmethyl Atenolol arises during atenolol manufacturing due to:
Regulatory guidelines (e.g., ICH Q3B) mandate strict control of such impurities. Cis-Desmethyl Atenolol is classified as an "Atenolol EP Impurity I" with specified acceptance limits of ≤0.15% in drug substances [9]. Its detection relies on reverse-phase HPLC or LC-MS/MS methods, leveraging its distinct retention time (e.g., 8.2 min vs. atenolol’s 10.5 min) and mass transitions (m/z 253→162 for protonated ions) [9].
Table 3: Analytical Parameters for Impurity Detection
Method | Column | Detection | Limit of Quantification |
---|---|---|---|
HPLC-UV | C18, 250 mm × 4.6 mm | 226 nm | 0.05% (w/w) |
LC-MS/MS | HILIC, 100 mm × 2.1 mm | MRM: 253→162 | 0.001 μg/mL |
Toxicological Considerations
While Cis-Desmethyl Atenolol lacks beta-blocking activity, its presence above thresholds may indicate:
Pharmacopeial standards (e.g., USP, Ph. Eur.) require manufacturers to validate analytical methods for its quantification, underscoring its role in ensuring drug quality [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1